molecular formula C18H13ClFN5 B2426612 N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-02-6

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2426612
CAS RN: 890897-02-6
M. Wt: 353.79
InChI Key: DPWVYLSNFDBCSE-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for various biological activities. They have a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a pyrazole ring (a five-membered ring with two nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidine core, with a 4-chlorobenzyl group attached to one nitrogen of the pyrazole ring and a 4-fluorophenyl group attached to the 1-position of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could affect its polarity and reactivity .

Scientific Research Applications

1. Structural Studies and Synthesis Techniques

  • The synthesis of 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, including N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, is crucial due to their various pharmacological activities. Research by Ogurtsov and Rakitin (2021) focused on the synthesis and structural analysis of related compounds, indicating the importance of structural studies in understanding these chemicals (Ogurtsov & Rakitin, 2021).

2. Derivative Synthesis for Biological Activities

  • Synthesis and characterization of derivatives, as discussed by Xu Li-feng (2011), highlight the potential biological activities of these compounds. The specific methods and characterizations are crucial for developing compounds with desired biological properties (Xu Li-feng, 2011).

3. Antibacterial Applications

  • Rahmouni et al. (2014) synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, with significant antibacterial activity, indicating a potential application in combating bacterial infections (Rahmouni et al., 2014).

4. Herbicidal Activity

  • Luo et al. (2017) explored pyrazolo[3,4-d]pyrimidine-4-one derivatives for herbicidal activity. This suggests an application in agriculture, specifically in weed control (Luo et al., 2017).

5. Anti-Mycobacterial Activity

  • Sutherland et al. (2022) report the synthesis of pyrazolo[1,5-a]pyrimidin-7-amines for the treatment of Mycobacterium tuberculosis, showcasing an important application in the treatment of tuberculosis (Sutherland et al., 2022).

6. Enzyme Inhibition Properties

  • Aydin et al. (2021) discuss the synthesis of pyrazolo[3,4‐d]pyrimidine derivatives for inhibiting acetylcholinesterase and carbonic anhydrase, which could have implications in neurological and other diseases (Aydin, Anil, & Demir, 2021).

7. Anticancer Activity

  • Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives with potent antitumor activity, demonstrating the potential application in cancer treatment (Abdellatif et al., 2014).

8. Computational Studies for Structural Analysis

  • Shukla et al. (2015) performed electronic structure calculations and vibrational assignments of related compounds, which is essential for understanding the molecular structure and potential reactivity (Shukla, Yadava, & Roychoudhury, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrazolopyrimidine derivatives have been studied for their activity against various enzymes and receptors .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to create new derivatives with improved properties or activities .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5/c19-13-3-1-12(2-4-13)9-21-17-16-10-24-25(18(16)23-11-22-17)15-7-5-14(20)6-8-15/h1-8,10-11H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWVYLSNFDBCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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